molecular formula C25H45N3O6S B1442711 Boc-Cys(Allocam)-OH DCHA CAS No. 204074-80-6

Boc-Cys(Allocam)-OH DCHA

Cat. No.: B1442711
CAS No.: 204074-80-6
M. Wt: 515.7 g/mol
InChI Key: CPVQVUCGQPIZKU-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Cys(Allocam)-OH DCHA” is a compound that involves the use of cysteine protecting groups. Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .


Synthesis Analysis

Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo . Complications arising from use of DCC-HOBt coupling were not observed when using Boc-Cys(Pym)-OH .


Molecular Structure Analysis

Peptides containing two Cys(Allocam) residues could be fully deprotected to give the corresponding disulfide when using I2, whereas the Allocam protecting groups remained intact when using conditions typically used for StBu/Mmt removal (20% BME, DTNP, 1% TFA, 5% TIS) .


Chemical Reactions Analysis

The concept of protecting, and subsequently deprotecting, functional groups is of paramount importance in synthetic chemistry . Protecting group strategies in particular feature extensively in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds .

Mechanism of Action

Target of Action

The primary target of Boc-Cys(Allocam)-OH DCHA is the cysteine thiol group in peptides and proteins . The compound serves as a protecting group for the cysteine thiol, enabling a vast array of peptide and protein chemistry .

Mode of Action

this compound interacts with its targets by protecting the cysteine thiol group during peptide synthesis . This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis and protein science . By protecting the cysteine thiol group, it enables the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins .

Pharmacokinetics

It’s known that the compound can be selectively deprotected under certain conditions , which may influence its bioavailability.

Result of Action

The result of this compound’s action is the successful synthesis of complex disulfide-rich peptides and semisynthesis of proteins . This is achieved by protecting the cysteine thiol group during the synthesis process, preventing unwanted reactions and ensuring the correct structure of the final product .

Action Environment

The action of this compound can be influenced by environmental factors such as pH . For instance, the rate of reaction with Boc-Cys-OMe varies across different pH levels . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions of the environment in which it is used.

Advantages and Limitations for Lab Experiments

The advantages of using Boc-Cys(Allocam)-OH DCHA in laboratory experiments include its high reactivity, its availability, and its low cost. The main limitation of using this compound is that it is not found in nature and therefore has no known biological activity.

Future Directions

For the use of Boc-Cys(Allocam)-OH DCHA include its use in the synthesis of peptide-based drugs, its use in protein engineering, its use in peptide-based drug discovery, its use in biotechnology, and its use in the synthesis of peptide-based molecules for use in drug discovery and development. Additionally, further research could be conducted to explore the potential of using this compound as a substrate for peptide-based drug synthesis.

Scientific Research Applications

Boc-Cys(Allocam)-OH DCHA is used in a variety of scientific research applications. It is commonly used as a reagent in peptide synthesis and as a substrate for peptide-based drug synthesis. It is also used in the synthesis of peptide-based molecules for use in drug discovery and development. This compound is also used as a reagent in the synthesis of peptide-based molecules for use in protein engineering and biotechnology.

Safety and Hazards

While specific safety and hazard information for “Boc-Cys(Allocam)-OH DCHA” is not available, it’s important to handle all chemicals with care. Personal protective equipment should be used and direct contact with the skin, eyes, and respiratory system should be avoided .

Biochemical Analysis

Biochemical Properties

Boc-Cys(Allocam)-OH DCHA plays a significant role in biochemical reactions, particularly in the protection of cysteine residues during peptide synthesis. The compound interacts with various enzymes and proteins, including those involved in the formation of disulfide bonds. The Alloc group in this compound is stable under acidic conditions but can be removed under basic conditions, making it a versatile tool in peptide synthesis . The compound’s interaction with enzymes such as proteases and peptidases ensures the selective modification of cysteine residues, preserving the native structure and function of the target proteins .

Cellular Effects

This compound influences various cellular processes by protecting cysteine residues in proteins, thereby preventing unwanted disulfide bond formation. This protection is crucial in maintaining the redox balance within cells and ensuring proper protein folding and function. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its role in modulating the activity of cysteine-containing proteins . By preventing the oxidation of cysteine residues, this compound helps maintain the structural integrity of proteins involved in critical cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves the protection of cysteine residues through the formation of a stable carbamate linkage. This linkage prevents the thiol group of cysteine from participating in unwanted reactions, such as disulfide bond formation. The Alloc group can be selectively removed under basic conditions, allowing for the controlled deprotection of cysteine residues . This selective protection and deprotection mechanism enable precise modifications of proteins and peptides, facilitating various biochemical studies and therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability under acidic conditions but undergoes degradation under basic conditions. The temporal effects of this compound include its gradual deprotection over time when exposed to basic environments . This controlled degradation allows researchers to manipulate the timing of cysteine residue exposure, enabling precise studies on protein folding, function, and interactions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the compound’s utility in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively protects cysteine residues without causing significant adverse effects . At higher dosages, toxic effects may be observed, including disruptions in cellular redox balance and protein function . Threshold effects have been identified, indicating the optimal dosage range for achieving desired biochemical modifications without inducing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to cysteine modification and protection. The compound interacts with enzymes such as proteases and peptidases, facilitating the selective modification of cysteine residues . These interactions influence metabolic flux and metabolite levels, contributing to the overall regulation of cellular metabolism . The compound’s role in modulating cysteine-containing proteins underscores its importance in maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to specific cellular compartments where cysteine protection is required . The compound’s distribution is influenced by its chemical properties, including its stability and solubility in different environments . This targeted transport and distribution enable precise biochemical modifications in specific cellular contexts .

Subcellular Localization

This compound exhibits subcellular localization patterns that are influenced by its chemical structure and interactions with cellular components. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it ensures the protection of cysteine residues in the appropriate cellular contexts . The compound’s ability to modulate protein function through selective cysteine protection highlights its significance in biochemical research .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6S.C12H23N/c1-5-6-20-11(18)14-8-22-7-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVQVUCGQPIZKU-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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